molecular formula C17H18BrNO3 B5062322 2-(2-bromo-4-methylphenoxy)-N-(4-ethoxyphenyl)acetamide

2-(2-bromo-4-methylphenoxy)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B5062322
M. Wt: 364.2 g/mol
InChI Key: QQLZHCPFVNKQCM-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-(4-ethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenoxy group and an ethoxy-substituted phenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:

    Bromination: The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 2-bromo-4-methylphenol.

    Etherification: 2-bromo-4-methylphenol is then reacted with 2-chloroacetyl chloride in the presence of a base such as potassium carbonate to form 2-(2-bromo-4-methylphenoxy)acetyl chloride.

    Amidation: The final step involves the reaction of 2-(2-bromo-4-methylphenoxy)acetyl chloride with 4-ethoxyaniline in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenoxy and phenyl groups can undergo oxidation or reduction reactions, leading to the formation of different functional groups.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Products may include phenolic compounds or quinones.

    Reduction: Products may include alcohols or amines.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or liquid crystals.

    Biological Studies: It may be employed in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(4-ethoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-methylphenoxy)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(2-chloro-4-methylphenoxy)-N-(4-ethoxyphenyl)acetamide: Similar structure but with a chloro group instead of a bromo group.

    2-(2-bromo-4-methylphenoxy)-N-(4-ethoxyphenyl)propionamide: Similar structure but with a propionamide moiety instead of an acetamide moiety.

Uniqueness

2-(2-bromo-4-methylphenoxy)-N-(4-ethoxyphenyl)acetamide is unique due to the specific combination of substituents on the phenoxy and phenyl groups, which can influence its chemical reactivity and biological activity. The presence of both bromo and ethoxy groups may confer distinct properties compared to similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3/c1-3-21-14-7-5-13(6-8-14)19-17(20)11-22-16-9-4-12(2)10-15(16)18/h4-10H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLZHCPFVNKQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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